N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as BPTU, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. BPTU is a thiourea derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
BPTU exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and fatty acid synthase (FAS). COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting COX-2 activity, BPTU can reduce inflammation and potentially inhibit tumor growth. FAS is an enzyme that plays a key role in lipid metabolism and is overexpressed in certain types of cancer. By inhibiting FAS activity, BPTU can potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BPTU has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that BPTU can inhibit the activity of COX-2 and FAS, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BPTU can reduce inflammation and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using BPTU in lab experiments is its potent biological activity, which allows for the study of its mechanism of action and potential therapeutic applications. However, one limitation of using BPTU is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving BPTU. One area of interest is the development of BPTU-based therapeutics for the treatment of cancer, diabetes, and obesity. Another area of interest is the development of BPTU-based herbicides and pesticides for agricultural applications. Additionally, further research is needed to fully understand the mechanism of action of BPTU and its potential effects on other biological pathways.
Scientific Research Applications
BPTU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BPTU has been shown to exhibit potent anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for diabetes and obesity due to its ability to regulate glucose metabolism and lipid accumulation. In agriculture, BPTU has been shown to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species. In materials science, BPTU has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRVRWCEBOBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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